5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
5,6-DICHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 5,6-DICHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dichloro-1H-isoindole-1,3(2H)-dione and 2-methoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like toluene or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common reagents used in the synthesis include reducing agents like sodium borohydride and catalysts such as palladium on carbon (Pd/C).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
5,6-DICHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Scientific Research Applications
5,6-DICHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an antipsychotic agent due to its interaction with dopamine receptors.
Agrochemicals: The compound is explored for its use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Materials Science: It is used in the development of photochromic materials and dyes due to its unique chemical properties.
Biological Research: The compound is studied for its potential to inhibit β-amyloid protein aggregation, which is relevant in Alzheimer’s disease research.
Mechanism of Action
The mechanism of action of 5,6-DICHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets:
Dopamine Receptors: The compound binds to dopamine receptors, particularly the D2 receptor, modulating neurotransmitter activity and exhibiting antipsychotic effects.
Enzyme Inhibition: It inhibits enzymes involved in plant metabolism, making it effective as a herbicide.
Protein Aggregation: The compound interferes with the aggregation of β-amyloid proteins, potentially offering therapeutic benefits in neurodegenerative diseases.
Comparison with Similar Compounds
5,6-DICHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with other isoindoline derivatives:
N-isoindoline-1,3-dione: This compound shares a similar core structure but lacks the dichloro and methoxyphenyl substituents, resulting in different biological activities.
Indole-3-acetic acid: While structurally different, this compound also exhibits diverse biological activities and is used as a plant hormone.
Properties
Molecular Formula |
C16H12Cl2N2O3 |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
5,6-dichloro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-23-14-5-3-2-4-13(14)19-8-20-15(21)9-6-11(17)12(18)7-10(9)16(20)22/h2-7,19H,8H2,1H3 |
InChI Key |
XQZZCTHMYBHUBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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